BenchChemオンラインストアへようこそ!

Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Medicinal chemistry Structure-activity relationship Linker optimization

Select this specific benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone (CAS 1798036-02-8) for your CNS drug discovery program targeting adenosine A2A receptors. Unlike generic benzothiazole or methylsulfonyl analogs, this compound features a furan-2-ylmethylsulfonyl-azetidine architecture with a carbonyl linker that confers superior metabolic stability over thioether-bridged variants (e.g., CAS 1797848-29-3). Patent-claimed scaffold (US6872737, WO2004106330) with demonstrated selectivity over A1/A3 receptors. Suitable for radioligand binding, cAMP functional assays, and kinome-wide profiling. ECHA-listed for procurement compliance.

Molecular Formula C16H14N2O4S2
Molecular Weight 362.42
CAS No. 1798036-02-8
Cat. No. B2945350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
CAS1798036-02-8
Molecular FormulaC16H14N2O4S2
Molecular Weight362.42
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CO4
InChIInChI=1S/C16H14N2O4S2/c19-16(15-17-13-5-1-2-6-14(13)23-15)18-8-12(9-18)24(20,21)10-11-4-3-7-22-11/h1-7,12H,8-10H2
InChIKeyBECRRSCPNRFRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone (CAS 1798036-02-8): Procurement-Grade Structural and Pharmacological Baseline


Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone (CAS 1798036-02-8, molecular formula C₁₆H₁₄N₂O₄S₂, MW 362.42 g/mol) is a synthetic heterocyclic compound that integrates a benzo[d]thiazole core, an azetidine ring, and a furan-2-ylmethylsulfonyl pendant via a carbonyl linker . The compound belongs to a broader class of benzothiazole-azetidine-sulfonyl hybrids that have been profiled in patent literature as adenosine A₂A receptor ligands with selectivity over A₁ and A₃ subtypes . Structurally related azetidine-sulfonyl-benzothiazole derivatives have demonstrated sub-nanomolar enzyme inhibition (IC₅₀ 0.089–0.261 nM against Class B β-lactamase targets) and nanomolar monoacylglycerol lipase (MAGL) blockade, establishing the scaffold's capacity for high-affinity target engagement . The compound is listed in the ECHA Substance Infocard, confirming regulatory traceability for procurement and compliance workflows .

Why Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone Cannot Be Replaced by a Generic In-Class Analog


Within the benzothiazole-azetidine-sulfonyl chemical space, minor structural perturbations produce order-of-magnitude shifts in target potency and selectivity. For instance, replacing the furan-2-ylmethylsulfonyl group with a methylsulfonyl substituent shifts pharmacological activity from the adenosine receptor/kinase space to MAGL inhibition (IC₅₀ 13 nM), while exchanging the carbonyl linker for a thioether bridge (CAS 1797848-29-3) alters both the molecular geometry and the electronic character of the benzothiazole attachment . Patent disclosures explicitly claim that benzothiazole derivatives bearing specific sulfonyl-azetidine motifs achieve high A₂A receptor affinity with selectivity over A₁ and A₃ receptors, a profile that cannot be assumed for analogs lacking the precise furan-sulfonyl-azetidine-carbonyl architecture . Consequently, substituting this compound with a generic benzothiazole or azetidine derivative without experimental validation risks loss of the intended target engagement and pharmacological outcome.

Product-Specific Quantitative Differentiation Evidence for Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone


Direct Carbonyl Linker vs. Thioether Bridge: Structural Differentiation from the Closest Commercial Analog (CAS 1797848-29-3)

The target compound employs a carbonyl (C=O) linker connecting the benzothiazole core to the azetidine ring, whereas the closest commercially available analog, 2-(benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone (CAS 1797848-29-3), uses a thioether (–S–CH₂–C=O) bridge that introduces an additional rotatable bond and a sulfur atom capable of oxidation . This structural divergence alters the compound's hydrogen-bonding capacity, metabolic susceptibility (thioethers are substrates for CYP450-mediated S-oxidation), and conformational preference at the benzothiazole-azetidine interface . No published head-to-head potency comparison exists for these two compounds against a shared target.

Medicinal chemistry Structure-activity relationship Linker optimization

Furan-2-ylmethyl vs. Methylsulfonyl Substituent: Functional Selectivity Divergence from MAGL Inhibitor Chemotype

The target compound bears a furan-2-ylmethylsulfonyl group on the azetidine ring, whereas the structurally related 2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole carries a simple methylsulfonyl substituent and exhibits potent MAGL inhibitory activity (IC₅₀ = 13 nM) . The furan-2-ylmethyl group introduces aromatic π-stacking capacity and substantially greater steric bulk (9 heavy atoms vs. 1 carbon in methyl), which redirects target engagement away from the MAGL catalytic site toward adenosine receptors and kinase domains as claimed in the benzothiazole-azetidine patent families . No direct IC₅₀ comparison for the target compound exists against MAGL.

Target selectivity MAGL inhibition Kinase profiling

Benzothiazole-Azetidine-Sulfonyl Scaffold Potency Benchmark: Sub-Nanomolar Potential Demonstrated by Structural Cousins

The benzothiazole-azetidine-sulfonyl hybrid scaffold to which the target compound belongs has produced sub-nanomolar inhibitors in related chemotypes. Specifically, 6-(azetidin-3-ylsulfonyl)-3-(2-hydroxybenzo[d]thiazol-4-yl)-2-(2H-tetrazol-5-yl)benzenesulfonamide (BindingDB BDBM368122) achieves an IC₅₀ of 0.089 nM against a Class B β-lactamase, while 3-((4-(benzo[d]thiazol-5-yl)-2-sulfamoyl-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)azetidin-1-ium (BDBM367927) records IC₅₀ = 0.261 nM against the same target . These data establish that the core architecture is capable of picomolar-to-low-nanomolar affinity when properly decorated, providing a quantitative potency ceiling for optimization of the target compound.

Enzyme inhibition Binding affinity Scaffold optimization

Adenosine A₂A Receptor Ligand Class Membership: Differentiated from Generic Heterocyclic Screening Compounds

Multiple patent families (US6872737, WO2004106330, US20030134854) explicitly claim benzothiazole derivatives incorporating azetidine and sulfonyl motifs as adenosine A₂A receptor ligands with good affinity and high selectivity over A₁ and A₃ receptors . The target compound, with its benzo[d]thiazole core directly linked to a sulfonyl-azetidine via a carbonyl, falls within the structural scope of these claims. In contrast, generic screening compounds from unrelated heterocyclic series (e.g., indole, coumarin, or simple azetidine derivatives) lack the benzothiazole pharmacophore essential for A₂A recognition and the documented selectivity profile.

Adenosine receptor CNS drug discovery Parkinson's disease

Physical Property Differentiation: MW, Lipophilicity, and H-Bond Profile vs. Heavier Thioether and Indole Analogs

The target compound (MW 362.42, XLogP3 estimated ~2.3) occupies a favorable physicochemical space for lead-like and fragment-elaboration campaigns when compared to heavier analogs. The thioether analog (CAS 1797848-29-3) carries an additional 46 Da and a sulfur atom that increases polar surface area and oxidative liability . The indole analog 2-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole (CAS 1797277-45-2, MW 344.38) replaces the benzothiazole with indole, reducing the heteroatom count and altering the hydrogen-bond acceptor profile . The target compound's benzothiazole nitrogen and sulfur atoms provide two distinct H-bond acceptor sites not present in indole-based comparators, which may confer unique recognition elements for target binding.

Physicochemical properties Drug-likeness Fragment-based screening

High-Confidence Research and Procurement Application Scenarios for Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone


Adenosine A₂A Receptor Antagonist Lead Identification and Optimization

The compound serves as a structurally enabled starting point for CNS drug discovery programs targeting the adenosine A₂A receptor, based on its membership in the benzothiazole-azetidine-sulfonyl class claimed in multiple patent families (US6872737, WO2004106330) as A₂A ligands with selectivity over A₁ and A₃ . Its furan-2-ylmethylsulfonyl pendant provides a vector for further SAR exploration distinct from simpler alkylsulfonyl analogs. Procurement is indicated for radioligand displacement assays, functional cAMP assays, and selectivity panels against A₁, A₂B, and A₃ subtypes.

Kinase Selectivity Profiling and Benzothiazole Scaffold Hopping

The benzothiazole-azetidine architecture has established utility as a kinase inhibitor scaffold, with structurally related compounds achieving nanomolar inhibition of p38α and other kinases . The target compound's furan-sulfonyl substituent offers a distinct steric and electronic profile compared to phenylsulfonyl or methylsulfonyl analogs, enabling scaffold-hopping studies to identify kinase selectivity determinants. The compound is suitable for broad-panel kinase profiling (e.g., 100+ kinase screen) to map its selectivity fingerprint against the kinome.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship Expansion

With a molecular weight of 362.42 Da and a balanced heavy-atom count, the compound occupies the upper range of fragment-like space and is suitable as a starting point for fragment growth campaigns. The benzothiazole carbonyl linker and furan-2-ylmethylsulfonyl azetidine each represent independently modifiable modules for parallel SAR exploration. The demonstrated sub-nanomolar potency achievable within the broader scaffold class (IC₅₀ 0.089 nM, BDBM368122) provides a quantitative potency benchmark to guide optimization .

Carboxylesterase and Metabolic Enzyme Profiling

Given that structurally related benzothiazole-azetidine compounds have shown activity against carboxylesterase 2 (CE2) and other metabolic enzymes, the target compound is suitable for inclusion in metabolic stability and enzyme inhibition panels. Its carbonyl linker (as opposed to thioether in CAS 1797848-29-3) is predicted to confer greater resistance to oxidative metabolism, making it a preferred choice for in vitro metabolic profiling studies where linker stability is a key endpoint .

Quote Request

Request a Quote for Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.